molecular formula C19H14N6O2 B10946533 2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide

2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide

Cat. No.: B10946533
M. Wt: 358.4 g/mol
InChI Key: AAPOQFRKHLIZOZ-LSHDLFTRSA-N
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Description

2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of quinazolinone derivatives with quinoxaline aldehydes. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final condensation reactions. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinazolinone and quinoxaline derivatives, which can be further modified to enhance their biological activities.

Scientific Research Applications

2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity and stability.

Mechanism of Action

The mechanism of action of 2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE exhibits unique structural features that contribute to its distinct biological activities. The presence of both quinazolinone and quinoxaline moieties in the same molecule allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C19H14N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(E)-quinoxalin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H14N6O2/c26-18(11-25-12-21-15-6-2-1-5-14(15)19(25)27)24-22-10-13-9-20-16-7-3-4-8-17(16)23-13/h1-10,12H,11H2,(H,24,26)/b22-10+

InChI Key

AAPOQFRKHLIZOZ-LSHDLFTRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N/N=C/C3=NC4=CC=CC=C4N=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN=CC3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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